N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 2-methoxyphenyl group and a 3-fluorophenyl carboxamide moiety.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-30-20-8-3-2-7-18(20)19-9-10-21(26-25-19)27-11-13-28(14-12-27)22(29)24-17-6-4-5-16(23)15-17/h2-10,15H,11-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQZVNACSPHTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the piperazine ring and the attachment of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Carboxamide Derivatives with Varying Aromatic Substituents
Key Compounds:
Analysis:
- The 2-methoxyphenyl group in the target compound and BG13856 introduces steric bulk and moderate polarity, which may influence binding interactions in biological targets .
- Synthetic Yields :
Key Studies:
- : Carboxamide-containing compounds (e.g., 8d , 8j ) demonstrated >1000-fold selectivity for dopamine D3 receptors (D3R) over D2 receptors (D2R). Removal of the carbonyl group reduced D3R affinity by >100-fold, underscoring the linker’s critical role in receptor interaction .
- : The carboxamide group in YM580 contributed to its high potency as an androgen receptor antagonist, with in vivo efficacy comparable to surgical castration in reducing prostate weight .
Relevance to Target Compound:
The carboxamide linker in the target compound likely enhances binding specificity for its intended target, analogous to the mechanisms observed in YM580 and D3R-selective compounds.
Case Studies:
- Fluorine Substitution :
- Methoxy vs. Trifluoromethyl Groups :
- Methoxy groups (e.g., in the target compound and BG13856 ) provide moderate electron-donating effects, whereas trifluoromethyl groups (e.g., 8b , YM580 ) are strongly electron-withdrawing, altering charge distribution in binding pockets .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(3-fluorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling 3-fluorophenyl isocyanate with a pre-formed piperazine-pyridazine intermediate. Key steps include:
- Step 1 : Preparation of 6-(2-methoxyphenyl)pyridazin-3-yl piperazine via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 2 : Carboxamide formation using coupling agents like HBTU or EDC in anhydrous THF under nitrogen, with triethylamine as a base. Reaction progress is monitored via TLC or LC-MS .
- Optimization : Yield improvements (≥70%) require controlled stoichiometry (1:1.2 molar ratio of piperazine to isocyanate) and purification by silica gel chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Approach :
- 1H/13C NMR : Confirm substituent positions (e.g., fluorine on phenyl, methoxy on pyridazine) in DMSO-d6 at 400–600 MHz. Aromatic protons appear as distinct multiplets between δ 6.8–8.2 ppm .
- HRMS : Validate molecular weight (expected [M+H]+ ~463.18 g/mol) .
- IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Receptor Binding : Radioligand competition assays (e.g., dopamine D2/D3 receptors) using [³H]spiperone. IC50 values <100 nM indicate high affinity .
- Cell-Based : cAMP inhibition assays in HEK293 cells expressing target receptors. EC50 calculations require dose-response curves (1 nM–10 µM) .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for dopamine D3 over D2 receptors?
- Key Findings :
- Carboxamide Linker : Removal reduces D3R affinity >100-fold (e.g., K_i shifts from 2.6 nM to 393 nM), highlighting its role in E2 loop interactions .
- Substituent Effects : 2-Methoxyphenyl on pyridazine improves π-π stacking with D3R Tyr365, while 3-fluorophenyl minimizes steric clash in D2R .
- Table 1 : Selectivity Trends in Structural Analogs
| Modification | D3R K_i (nM) | D2R K_i (nM) | Selectivity (D3/D2) |
|---|---|---|---|
| Carboxamide linker (original) | 2.6 | 2600 | >1000 |
| Amine linker (no carbonyl) | 393 | 420 | ~1.1 |
| 3-Fluoro → 4-Chloro phenyl | 8.2 | 950 | ~116 |
| Source: Adapted from |
Q. How can contradictions in receptor binding data be resolved?
- Strategies :
- Chimeric Receptor Studies : Replace D3R E2 loop with D2R sequence. Loss of selectivity confirms E2’s role in binding .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., Desmond or GROMACS) to identify key residues (e.g., D3R Ser192/Val189) influencing affinity discrepancies .
Q. What computational methods predict the impact of 2-methoxyphenyl orientation on pyridazine electronic properties?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess methoxy group’s electron-donating effects. Increased pyridazine electron density enhances H-bonding with D3R Thr368 .
- Hirshfeld Analysis : Quantify intermolecular interactions in crystal structures (if available) to correlate substituent orientation with bioactivity .
Q. How can metabolic stability be assessed, and what modifications improve pharmacokinetics?
- Methods :
- Microsomal Assays : Incubate with human liver microsomes (HLM). Half-life <30 min indicates rapid CYP3A4/2D6-mediated oxidation. Stabilization strategies:
- Introduce electron-withdrawing groups (e.g., CF3) on phenyl rings .
- Replace metabolically labile methoxy with methylsulfonyl .
Data Contradiction Analysis
Q. Why do similar piperazine-carboxamides show divergent activities in neuropsychiatric vs. oncological targets?
- Resolution :
- Target Profiling : Broad-panel screening (e.g., CEREP) identifies off-target effects (e.g., σ1 receptor antagonism in cancer models) .
- SAR Analysis : Piperazine N-substituents dictate target preference. 3-Fluorophenyl favors D3R, while 4-chlorophenyl shifts activity to σ1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
